molecular formula C12H15ClN2O3S2 B2952596 4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1215637-15-2

4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride

Cat. No.: B2952596
CAS No.: 1215637-15-2
M. Wt: 334.83
InChI Key: HZRYNZPIMICUCP-UHFFFAOYSA-N
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Description

4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6 and a morpholine ring at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. The methylsulfonyl group is an electron-withdrawing substituent that may influence electronic distribution, binding affinity, and metabolic stability compared to halogenated or alkylated analogues.

Properties

IUPAC Name

4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2.ClH/c1-19(15,16)9-2-3-10-11(8-9)18-12(13-10)14-4-6-17-7-5-14;/h2-3,8H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRYNZPIMICUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride is a compound that belongs to the benzothiazole derivatives family. It has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C12H15ClN2O3S2
  • Molecular Weight : 334.83 g/mol
  • CAS Number : 1215637-15-2

The compound features a morpholine ring linked to a benzo[d]thiazole moiety, which is further substituted with a methylsulfonyl group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that suggests potential as an antibiotic candidate. Preliminary studies indicate that it may inhibit specific enzymes associated with bacterial resistance mechanisms, making it a promising compound for further investigation in antibiotic development .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , which may be beneficial in treating conditions characterized by inflammation. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This aspect of its activity is particularly relevant for conditions such as arthritis or other chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes some comparable compounds and their unique characteristics:

Compound NameStructure FeaturesUnique Properties
4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholineContains trifluoromethyl groupEnhanced stability and biological activity
2-MercaptobenzothiazoleContains thiol groupKnown for its carcinogenic properties; used as a rubber accelerator
BenzothiazoleBasic structure without substituentsServes as a parent structure for many derivatives with varied activities

The distinct combination of the methylsulfonyl group and morpholine ring in this compound contributes to its unique biological profile compared to other benzothiazole derivatives.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Mechanism Investigation

Another research effort focused on understanding the anti-inflammatory mechanisms of this compound. In vitro assays demonstrated that it could reduce the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride Methylsulfonyl (position 6), morpholine (position 2) Hypothetical: C₁₂H₁₅ClN₂O₃S₂ ~354.8 (hypothetical) Hydrochloride salt improves solubility; electron-withdrawing sulfonyl group enhances stability. N/A
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Dibromoimidazole, thiazole, morpholine Not explicitly provided Not provided Bromine substituents alter NMR spectral data; structural misidentification led to discrepancies in reported properties.
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride Bromo (position 6), carbamoyl benzoate, dimethylaminoethyl C₂₀H₂₁BrClN₃O₃S 498.8 Higher molecular weight due to carbamoyl and dimethylaminoethyl groups; potential for enhanced target interaction.
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea (2a) Chlorophenylthiourea, benzo[d]thiazole C₂₀H₁₄ClN₃S₂ 407.9 Arylthiourea moiety may confer distinct biological targeting (e.g., kinase inhibition).

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A general approach involves refluxing 2-chlorobenzothiazole derivatives with morpholine in a 5% NaCl(aq) solution under phase-transfer catalysis (e.g., tributylbenzyl ammonium chloride). Reaction optimization includes adjusting temperature (80–100°C), solvent polarity (aqueous/organic biphasic systems), and catalyst loading (1–5 mol%) to improve yields. Purification via column chromatography (ethyl acetate/methanol) or recrystallization is recommended .
  • Key Considerations : Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane). For halogenated intermediates (e.g., methylsulfonyl substitution), use sulfuryl chloride in dichloroethane to introduce sulfonyl groups .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm benzothiazole-morpholine linkage. Expected signals include morpholine’s δ 3.6–3.8 ppm (N–CH2_2) and benzothiazole’s δ 7.8–8.2 ppm (aromatic protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine/sulfur atoms.
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the morpholine ring or sulfonyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid exposure to strong acids/bases, which may degrade the benzothiazole core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s substituents?

  • Methodology :

  • Analog Synthesis : Replace the methylsulfonyl group with alternative electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess impact on receptor binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase domains). Validate with in vitro assays (IC50_{50} determination) .
  • Data Interpretation : Correlate substituent electronegativity with activity using Hammett plots or QSAR models .

Q. How should researchers resolve contradictions in reported synthetic yields for benzothiazole-morpholine derivatives?

  • Methodology :

  • Variable Analysis : Compare solvent systems (e.g., aqueous NaCl vs. DMF) and catalyst efficiency (e.g., phase-transfer agents vs. palladium catalysts) across studies .
  • Reproducibility Testing : Replicate protocols with strict moisture/oxygen control (Schlenk line for air-sensitive steps).
  • Statistical Validation : Apply ANOVA to identify significant factors (e.g., temperature, stoichiometry) affecting yield .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodology :

  • LC-MS/MS : Detect sub-0.1% impurities (e.g., des-methylsulfonyl byproducts) using multiple reaction monitoring (MRM) .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and rule out polymorphic variations .
  • Elemental Analysis : Verify C/H/N/S content within ±0.4% of theoretical values .

Q. What mechanistic insights exist for the compound’s potential biological activity, and how can they guide experimental design?

  • Methodology :

  • Target Identification : Screen against kinase libraries (e.g., EGFR, PI3K) using fluorescence polarization assays.
  • Pathway Analysis : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) .
  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human CYP450 isoforms) to predict in vivo half-life .

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